molecular formula C18H21ClN4O B5379512 N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide

Numéro de catalogue B5379512
Poids moléculaire: 344.8 g/mol
Clé InChI: RYUKSSBFSCPVNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.

Mécanisme D'action

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide exerts its pharmacological effects by inhibiting the activity of JAK1, JAK2, and TYK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses and cell proliferation. By inhibiting JAK activity, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide blocks the downstream signaling of cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been shown to have several biochemical and physiological effects, including reduced cytokine production, decreased immune cell activation, and inhibition of tumor cell growth. The compound has also been shown to improve disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis, by reducing inflammation and joint destruction. Moreover, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide is its potent and selective inhibition of JAK1, JAK2, and TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. The compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide is its potential toxicity, which requires careful dose optimization and monitoring in preclinical studies.

Orientations Futures

There are several future directions for the development and application of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide. One potential direction is the clinical development of the compound for the treatment of cancer and autoimmune diseases. Another direction is the exploration of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, future studies could focus on the optimization of the synthesis method and the identification of novel analogs with improved pharmacological properties and reduced toxicity.

Méthodes De Synthèse

The synthesis of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide involves several steps, including the reaction of 6-chloropyridin-3-ylmethanol with pyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 6-methyl-3-pyridinecarboxylic acid chloride. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to yield high purity and high yield of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide.

Applications De Recherche Scientifique

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. The compound has been shown to inhibit the activity of several protein kinases, including JAK1, JAK2, and TYK2, which play critical roles in the regulation of immune responses and cell proliferation. In preclinical studies, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has demonstrated potent anti-tumor activity in various cancer models, including melanoma, breast cancer, and lung cancer. The compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis. Moreover, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has shown promising results in preclinical models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

N-[[1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-2-4-16(10-20-13)18(24)22-9-15-6-7-23(12-15)11-14-3-5-17(19)21-8-14/h2-5,8,10,15H,6-7,9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKSSBFSCPVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2CCN(C2)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.